molecular formula C20H20ClN3O4 B2996408 N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 941944-41-8

N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2996408
CAS No.: 941944-41-8
M. Wt: 401.85
InChI Key: LZUFKIRMXZBYJI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 941944-41-8) is a chemical compound offered for research purposes. It has a molecular formula of C20H20ClN3O4 and a molecular weight of 401.84 g/mol . The compound is a derivative of a dihydropyrimidine core structure, a scaffold known to be of significant interest in medicinal and organic chemistry research . This specific analog is available with a certified purity of 90% or greater, supplied in quantities ranging from 3 mg to 75 mg to suit various research needs . The provided compound is referenced in scientific literature, indicating its use in ongoing chemical research, including studies in fields such as materials science . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material according to their institution's safety guidelines for laboratory chemicals.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-3-28-16-9-12(7-8-15(16)25)18-17(11(2)22-20(27)24-18)19(26)23-14-6-4-5-13(21)10-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUFKIRMXZBYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidine ring with various substituents:

  • Molecular Formula : C20_{20}H20_{20}ClN3_3O4_4
  • Molecular Weight : 401.8 g/mol
  • CAS Number : 941944-41-8

The presence of both ethoxy and hydroxy groups, along with a chlorophenyl moiety, enhances its solubility and bioactivity compared to other derivatives lacking these functional groups .

Biological Activity Overview

Compounds in the tetrahydropyrimidine class have been studied for various biological activities, including:

  • Anticancer Activity : Several studies have indicated that tetrahydropyrimidines exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown promising results in inhibiting cell proliferation in cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
  • Antiviral Properties : Similar compounds have demonstrated antiviral activity against different viral strains, suggesting potential applications in antiviral drug development.
  • Anti-inflammatory Effects : The compound's unique structure may contribute to anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments.

The mechanism of action of this compound involves interactions with biological macromolecules. Studies suggest that it may act as a topoisomerase inhibitor, which is crucial for DNA replication and repair processes .

Anticancer Activity

In a study examining the cytotoxic effects of various Mannich bases, N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine was found to exhibit significant antiproliferative activity against human cancer cell lines. The IC50 values ranged from 8.2 to 32.1 μM depending on the cell type tested .

Structure-Activity Relationship (SAR)

The structural modifications of tetrahydropyrimidines significantly influence their biological activity. For instance:

Compound NameStructureBiological Activity
N-(4-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidineStructureAnticancer activity against EGFR/HER2
N-(4-chlorophenyl)-6-methyl-2-oxo-tetrahydropyrimidineStructureAntiviral properties
Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-tetrahydropyrimidineStructurePotential anti-inflammatory effects

This table illustrates how different substituents can modify the pharmacological profile of related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrimidine Core

Substituents at the 4-Position
  • Target Compound: 3-ethoxy-4-hydroxyphenyl group.
  • Compound in : 4-ethoxyphenyl group.
  • Compound in : 2-chlorophenyl group.
    • The chloro substituent at the ortho position may sterically hinder interactions with biological targets compared to the para-substituted analogs .
Substituents at the 2-Position (Oxo vs. Thioxo)
  • Target Compound: 2-oxo group. The oxo group participates in keto-enol tautomerism, affecting electronic distribution and binding affinity .
  • Compounds in and : 2-thioxo group.

Variations in the N-Substituent

  • Target Compound : 3-chlorophenyl.
    • The meta-chloro substituent balances steric effects and electronic withdrawal, optimizing target binding .
  • Compound in : 4-chloro-2,5-dimethoxyphenyl.
  • Compound in : 3-chloro-2-oxo-4-phenylazetidin-1-yl.
    • The azetidinyl ring introduces conformational rigidity, which may restrict rotational freedom and alter bioactivity .
Table 1: Key Comparisons
Compound Molecular Weight (g/mol) Key Substituents LogP* Antimicrobial Activity (MIC, μg/mL)
Target Compound 403.82 3-ClPh, 3-EtO-4-OHPh, 2-oxo ~3.1 Not reported
469.90 4-Cl-2,5-(MeO)₂Ph, 4-EtOPh, 2-oxo ~4.5 Not reported
375.80 2-Cl-4-CF₃Ph, substituted Ph, 2-thioxo ~3.8 2–16 (against S. aureus)
375.80 2-ClPh, 4-FPh, 2-thioxo ~3.5 Not reported

*LogP estimated using fragment-based methods.

Solubility and Lipophilicity
  • The target compound’s hydroxyl group improves aqueous solubility compared to analogs with methoxy or chloro groups alone .

Analytical Techniques

  • TLC (): Used to monitor reaction progress .
  • NMR and Elemental Analysis (): Confirm structural integrity and purity .
  • X-ray Crystallography (): Resolves conformational details, such as ring puckering (see ) .

Q & A

Q. What synthetic methodologies are reported for the preparation of this tetrahydropyrimidine carboxamide derivative?

The compound can be synthesized via Biginelli-like multicomponent reactions, typically involving a β-keto ester, substituted aldehyde, and urea/thiourea derivatives under acidic catalysis. For example:

  • Key steps : Cyclocondensation of ethyl acetoacetate, 3-ethoxy-4-hydroxybenzaldehyde, and N-(3-chlorophenyl)urea in ethanol with HCl as a catalyst at reflux (80–90°C) for 6–8 hours.
  • Purification : Recrystallization from ethanol/water mixtures yields the product with >85% purity. Confirm regiochemistry via NOESY NMR to distinguish between possible tautomers .
  • Optimization : Adjusting solvent polarity (e.g., using acetic acid) and catalyst loading (e.g., p-TsOH) can improve reaction efficiency .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data parameters : Monoclinic crystal system (space group P2₁/c), with mean C–C bond length = 1.53 Å and R-factor < 0.05 .
  • Key structural features : Intramolecular hydrogen bonding between the 4-hydroxyphenyl –OH and the pyrimidine carbonyl oxygen (O···H distance ~1.82 Å), stabilizing the chair conformation of the tetrahydropyrimidine ring .
  • Complementary techniques : FT-IR (C=O stretch at ~1680 cm⁻¹) and ¹³C NMR (carbonyl resonance at δ ~165 ppm) corroborate SC-XRD findings .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the compound’s conformational stability and intermolecular interactions?

Substituents like 3-chloro (electron-withdrawing) and 3-ethoxy-4-hydroxy (electron-donating) groups induce steric and electronic effects:

  • Steric effects : The 3-chlorophenyl group at position 1 causes a 12.8° dihedral angle deviation from the pyrimidine plane, reducing π-stacking propensity .
  • Hydrogen bonding : The 4-hydroxyphenyl –OH forms intermolecular O–H···O bonds (2.76 Å) with adjacent molecules, enhancing crystal packing density .
  • Methodology : Compare SC-XRD data of analogs (e.g., 3-methoxy vs. 3-ethoxy) to quantify substituent effects on lattice energy and solubility .

Q. What experimental strategies are recommended to resolve contradictions in biological activity data across studies?

Discrepancies in reported IC₅₀ values (e.g., antimicrobial assays) may arise from assay conditions or impurity profiles:

  • Controls : Include reference compounds (e.g., ciprofloxacin for antibacterial tests) and validate purity via HPLC-MS (≥95%).
  • Dose-response curves : Use nonlinear regression models (e.g., four-parameter logistic) to calculate IC₅₀ with 95% confidence intervals.
  • Mechanistic studies : Employ fluorescence quenching assays to assess binding to bacterial DNA gyrase, correlating activity with structural analogs .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes:

  • Target selection : Dock against COX-2 (PDB ID: 5KIR) to prioritize anti-inflammatory candidates.
  • Key interactions : The 2-oxo group forms hydrogen bonds with Arg120 (binding energy ΔG ~−8.2 kcal/mol), while the 3-chlorophenyl moiety occupies a hydrophobic pocket .
  • Validation : Synthesize top-scoring analogs and validate via surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₑ) .

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